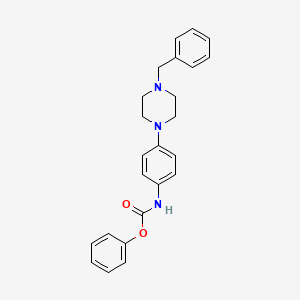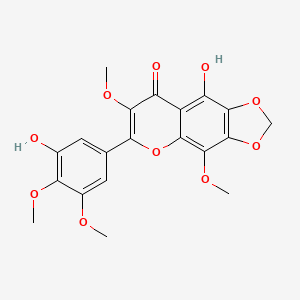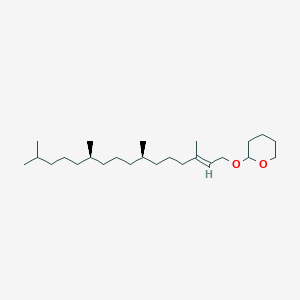
2-(((7R,11R,E)-3,7,11,15-Tetramethylhexadec-2-en-1-yl)oxy)tetrahydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydropyranylphytol is a chemical compound that combines the structural features of tetrahydropyran and phytol. Tetrahydropyran is a six-membered ring containing five carbon atoms and one oxygen atom, while phytol is a diterpene alcohol derived from chlorophyll. This compound is recognized for its utility in organic synthesis, particularly as a protecting group for alcohols.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrahydropyranylphytol can be synthesized through the reaction of phytol with 3,4-dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction typically occurs in a solvent like dichloromethane at ambient temperature . The process involves the formation of a tetrahydropyranyl ether, which serves as a protecting group for the hydroxyl group in phytol.
Industrial Production Methods: Industrial production of tetrahydropyranylphytol follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts like bismuth triflate and silica-supported perchloric acid have been employed to facilitate the reaction under solvent-free conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Tetrahydropyranylphytol undergoes various chemical reactions, including:
Oxidation: The tetrahydropyranyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the tetrahydropyranyl group back to the parent alcohol.
Substitution: The tetrahydropyranyl group can be substituted with other functional groups under acidic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) and osmium tetroxide (OsO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acidic hydrolysis using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is employed for deprotection.
Major Products: The major products formed from these reactions include the parent alcohol (phytol), ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tetrahydropyranylphytol has diverse applications in scientific research:
Medicine: Research explores its role in drug development, particularly in the synthesis of complex molecules and prodrugs.
Mécanisme D'action
The mechanism of action of tetrahydropyranylphytol primarily involves its role as a protecting group. By forming a stable tetrahydropyranyl ether, it shields the hydroxyl group from unwanted reactions during synthetic processes. This stability is attributed to the formation of a six-membered ring, which is resistant to various reaction conditions. The deprotection step, typically involving acidic hydrolysis, restores the parent alcohol (phytol) for further functionalization .
Comparaison Avec Des Composés Similaires
Tetrahydropyran: A simpler analog used as a protecting group for alcohols.
Phytol: The parent alcohol from which tetrahydropyranylphytol is derived.
Tetrahydrofuran: Another cyclic ether used in organic synthesis but with different reactivity and applications.
Uniqueness: Tetrahydropyranylphytol is unique due to its combined structural features, offering the protective benefits of tetrahydropyran and the biological relevance of phytol. This dual functionality makes it a valuable compound in both synthetic and biological research .
Propriétés
Formule moléculaire |
C25H48O2 |
|---|---|
Poids moléculaire |
380.6 g/mol |
Nom IUPAC |
2-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]oxane |
InChI |
InChI=1S/C25H48O2/c1-21(2)11-8-12-22(3)13-9-14-23(4)15-10-16-24(5)18-20-27-25-17-6-7-19-26-25/h18,21-23,25H,6-17,19-20H2,1-5H3/b24-18+/t22-,23-,25?/m1/s1 |
Clé InChI |
LZUGECIXUUUMEW-NDCQMZIQSA-N |
SMILES isomérique |
C[C@@H](CCC[C@@H](C)CCC/C(=C/COC1CCCCO1)/C)CCCC(C)C |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCCC(=CCOC1CCCCO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


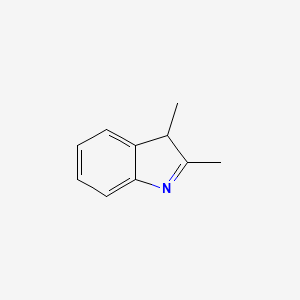
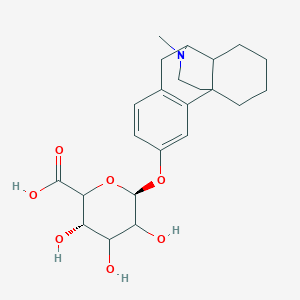
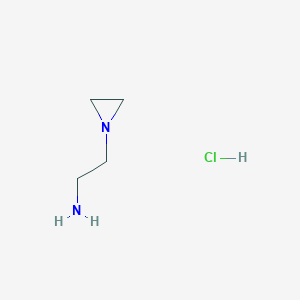
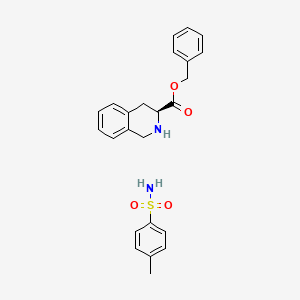
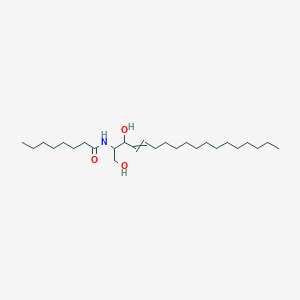
![(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid pinacol ester](/img/structure/B13403996.png)
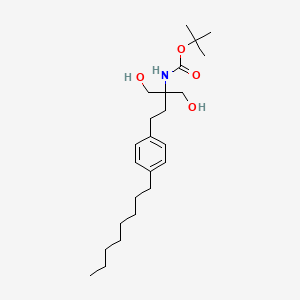
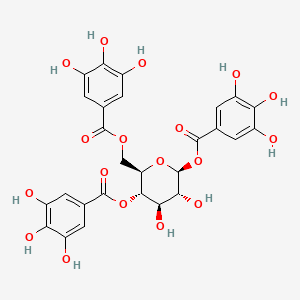
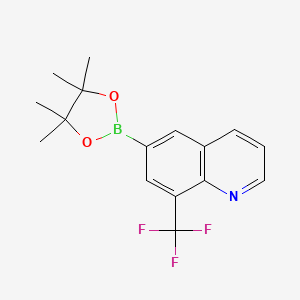

![[1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B13404010.png)

